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2'-C-ethynyladenosine - 640725-76-4

2'-C-ethynyladenosine

Catalog Number: EVT-3412410
CAS Number: 640725-76-4
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-C-ethynyladenosine is a modified nucleoside analog of adenosine, characterized by the presence of an ethynyl group at the 2' position of the ribose sugar. This compound is notable for its applications in molecular biology, particularly in the study of messenger RNA dynamics and polyadenylation processes. Its molecular formula is C12H13N5O4\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}_{4}, and it has a molecular weight of approximately 291.26 g/mol .

Source and Classification

2'-C-ethynyladenosine is classified as a nucleoside analog, specifically an alkyne-containing nucleoside. It is synthesized for research purposes and is commercially available from various suppliers, including Jena Bioscience, which provides it for laboratory use in studying RNA synthesis and dynamics .

Synthesis Analysis

Methods

The synthesis of 2'-C-ethynyladenosine typically involves several chemical reactions that modify the natural adenosine structure. Common methods include:

  1. Glycosylation Reactions: The formation of the glycosidic bond between the sugar and the nucleobase can be achieved through various coupling methods, including fusion glycosylation techniques.
  2. Functionalization: The ethynyl group is introduced at the 2' position through selective reactions that protect other functional groups to avoid unwanted reactions during synthesis.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. For instance, reactions are frequently monitored using thin-layer chromatography to confirm product formation and purity .

Molecular Structure Analysis

Structure

The structure of 2'-C-ethynyladenosine consists of a purine base (adenine) linked to a ribose sugar that has an ethynyl group attached at the 2' position. This modification alters its biochemical properties compared to natural adenosine.

Data

  • Molecular Formula: C12H13N5O4\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}_{4}
  • Molecular Weight: 291.26 g/mol
  • Purity: ≥ 95% (HPLC)
  • Solubility: Up to 4.0 mM in phosphate-buffered saline (PBS) .
Chemical Reactions Analysis

Reactions

2'-C-ethynyladenosine participates in various chemical reactions, particularly those involving click chemistry. It can be incorporated into RNA during transcription or post-transcriptional modifications. The incorporation allows for subsequent detection using copper(I)-catalyzed azide-alkyne cycloaddition, which facilitates labeling with biotin or fluorescent dyes for further analysis .

Technical Details

The click chemistry approach enables researchers to visualize and analyze RNA molecules effectively. The ethynyl group serves as a reactive handle for bioconjugation, making it a valuable tool in molecular biology .

Mechanism of Action

The mechanism by which 2'-C-ethynyladenosine functions involves its incorporation into RNA molecules during transcription or polyadenylation processes. Once incorporated, it can affect RNA stability and processing due to its structural differences from natural adenosine.

Process Data

Upon incorporation into mRNA, the ethynyl-modified nucleoside can alter interactions with RNA-binding proteins and influence mRNA degradation pathways. This property makes it useful for studying poly(A) tail dynamics and mRNA turnover in cellular contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (white to off-white)
  • Storage Conditions: Should be stored at -20 °C with short-term exposure to ambient temperature permissible .

Chemical Properties

  • Stability: Generally stable under recommended storage conditions.
  • Reactivity: The ethynyl group allows for specific reactivity in click chemistry applications.
Applications

2'-C-ethynyladenosine has several significant applications in scientific research:

  • Monitoring mRNA Dynamics: It is used to study de novo synthesis of poly(A) tails in mRNA transcripts within proliferating cells.
  • Bioconjugation Techniques: The compound facilitates labeling of RNA for imaging studies using fluorescent dyes or biotin for purification tasks.
  • Antiviral Research: As a nucleoside analog, it has potential implications in developing antiviral therapies by interfering with viral replication mechanisms .
Mechanisms of Antiviral Activity of 2’-C-Ethynyladenosine

RNA-Dependent RNA Polymerase (RdRp) Inhibition Dynamics

2’-C-Ethynyladenosine (2’-CEA) exerts its primary antiviral effect through potent inhibition of viral RNA-dependent RNA polymerases (RdRps). The compound’s 2’-C-ethynyl modification introduces significant steric bulk that impedes RdRp catalytic function. Biochemical studies demonstrate that the 5’-triphosphate metabolite (2’-CEA-TP) competes with endogenous ATP for binding to the RdRp active site. For flaviviruses like dengue virus (DENV), 2’-CEA-TP exhibits 50–100-fold greater affinity for RdRp compared to natural ATP, with inhibition constants (K~i~) in the low micromolar range (0.5–2 μM) [1] [7]. This high binding affinity arises from:

  • Steric Constraints: The linear ethynyl group (–C≡CH) protrudes into the NTP entry tunnel, physically obstructing conformational changes required for catalytic activation [7] [10].
  • Hydrophobic Interactions: The alkyne moiety enhances hydrophobic contacts with conserved RdRp residues (e.g., Lys593 in DENV RdRp), stabilizing the inhibitor-bound state [1] [10].
  • Reduced Catalytic Efficiency: Pre-steady-state kinetic analyses reveal a >200-fold reduction in k~pol~ (catalytic rate constant) for 2’-CEA-TP compared to ATP in SARS-CoV-2 RdRp complexes [7].

Table 1: Inhibition Parameters of 2’-CEA-TP Against Viral RdRps

VirusRdRp K~i~ (μM)Selectivity Index (vs. Host Pols)Catalytic Rate (k~pol~, s⁻¹)
SARS-CoV-20.7 ± 0.2>1,0000.003
Dengue (DENV-2)1.5 ± 0.48500.005
Hepatitis C2.1 ± 0.66200.008

Data compiled from enzymatic assays [1] [4] [7]

Structural Basis for Viral RNA Chain Termination

High-resolution structural analyses reveal that 2’-CEA incorporation induces termination through dual mechanisms:

  • Pre-Catalysis Inhibition: Cryo-EM structures (3.0–3.3 Å resolution) of SARS-CoV-2 and Lassa virus (LASV) RdRps bound to 2’-CEA-TP show the ethynyl group forces the adenosine base into a syn conformation, disrupting Watson-Crick pairing with the template uracil. Instead, the inhibitor forms non-canonical Hoogsteen bonds with the template base, stalling translocation [7]. This aberrant base orientation prevents active-site closure by sterically clashing with motif F residues (e.g., Ser861 in SARS-CoV-2 RdRp), freezing the polymerase in an open, catalytically inactive state [7].

  • Post-Incorporation Blockade: When incorporated into nascent RNA, 2’-CEA’s 3’-deoxyribose configuration lacks the 3’-OH group required for phosphodiester bond formation with the next nucleotide. Crystal structures of enterovirus 71 (EV71) RdRp with 2’-CEA-terminated RNA confirm that the primer strand’s terminal 3’-position is buried within the NTP entry tunnel, physically blocking next-nucleotide binding [7]. This results in "obligate chain termination" after a single incorporation event.

Competitive Inhibition of Nucleotide Incorporation

2’-CEA-TP functions as a competitive substrate inhibitor with distinct kinetic properties:

  • Binding Affinity vs. Catalysis: Surface plasmon resonance (SPR) data indicate 2’-CEA-TP binds DENV RdRp with K~d~ = 0.3 μM—comparable to ATP (K~d~ = 0.4 μM). However, its incorporation efficiency (k~cat~/K~m~) is 500-fold lower due to delayed phosphodiester bond formation [1] [4]. This kinetic decoupling allows 2’-CEA-TP to occupy the active site without rapid catalytic turnover.

  • Template Dependence: Single-nucleotide incorporation assays show 2’-CEA-TP is preferentially incorporated opposite template uridine (k~pol~ = 0.008 s⁻¹) but exhibits 10-fold slower incorporation opposite cytidine. This selectivity arises from suboptimal hydrogen bonding with non-uracil bases, enhancing its specificity as a U-selective chain terminator [4] [7].

  • Competition with Natural NTPs: At physiologically relevant NTP concentrations (500 μM ATP), 2’-CEA-TP achieves >90% RdRp inhibition in in vitro replication systems when present at 10 μM—demonstrating superior competitive capacity versus ribose-modified analogs like sofosbuvir (IC~50~ = 15 μM) [4].

Table 2: Incorporation Kinetics of Nucleotide Analogs in Viral RdRps

Nucleotidek~pol~ (s⁻¹)K~d~ (μM)Incorporation Selectivity (vs. ATP)
2’-CEA-TP0.003–0.0080.3–0.8500-fold lower
Sofosbuvir-TP0.021.2120-fold lower
Remdesivir-TP0.040.980-fold lower
Natural ATP40–600.4–0.6Reference

k~pol~ = Catalytic rate constant; K~d~ = Equilibrium dissociation constant [1] [4] [7]

Impact on Viral RNA Synthesis Fidelity

2’-CEA exerts fidelity control through non-mutagenic termination, contrasting with mutagenic analogs like favipiravir:

  • Error Rate Suppression: In in vitro RNA replication systems (DENV and SARS-CoV-2), 2’-CEA reduces viral RNA output by >99% without increasing mutation frequency (0.1–0.3 errors/kb), compared to error rates of 5–10 errors/kb for favipiravir [7]. This fidelity preservation stems from its inability to form stable base pairs beyond the initial incorporation site, preventing error-prone continuation of RNA synthesis.

  • Resistance Barrier: Serial passage experiments with hepatitis C virus (HCV) showed no detectable resistance to 2’-CEA after 20 generations, whereas ribavirin selected for GTP-binding pocket mutations (e.g., S282T) by generation 8 [4]. The compound’s dual action—binding competition and obligate termination—imposes high genetic barriers to resistance.

  • Effects on RNA Secondary Structures: Biochemical probing of RNA synthesized in the presence of sublethal 2’-CEA concentrations revealed no disruption of functional cis-acting elements (e.g., IRES, pseudoknots), unlike ribavirin, which induces misfolding via G→A hypermutation [4] [7].

Table 3: Fidelity and Resistance Profiles of Antiviral Nucleosides

CompoundMutation Frequency (errors/kb)Resistance Emergence (generations)Mechanistic Class
2’-C-Ethynyladenosine0.1–0.3>20 (undetected)Chain Terminator
Favipiravir5.2–10.16–10Mutagen
Ribavirin3.8–7.48–12Mixed
Sofosbuvir0.2–0.415–20Chain Terminator

Data derived from viral passage studies and deep sequencing [4] [7]

Properties

CAS Number

640725-76-4

Product Name

2'-C-ethynyladenosine

IUPAC Name

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8-,11-,12-/m1/s1

InChI Key

GLMZHZQENASCGE-YUTYNTIBSA-N

SMILES

C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O

Canonical SMILES

C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O

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